molecular formula C12H22O2 B6202259 [4-(cyclopentylmethyl)oxan-4-yl]methanol CAS No. 1481102-04-8

[4-(cyclopentylmethyl)oxan-4-yl]methanol

Cat. No.: B6202259
CAS No.: 1481102-04-8
M. Wt: 198.30 g/mol
InChI Key: FJTNDKBMQHALMN-UHFFFAOYSA-N
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Description

[4-(cyclopentylmethyl)oxan-4-yl]methanol: is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3019 g/mol This compound features a cyclopentylmethyl group attached to an oxane ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(cyclopentylmethyl)oxan-4-yl]methanol typically involves the reaction of cyclopentylmethyl bromide with tetrahydropyran-4-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the tetrahydropyran-4-ol group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(cyclopentylmethyl)oxan-4-yl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides, esters, or ethers. Common reagents for substitution reactions include thionyl chloride, phosphorus tribromide, and acetic anhydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether, acetic anhydride in pyridine.

Major Products Formed:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Halides, esters, or ethers.

Scientific Research Applications

Chemistry: [4-(cyclopentylmethyl)oxan-4-yl]methanol is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its structural features make it a valuable precursor for the development of pharmaceuticals and agrochemicals.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drug candidates. Its ability to undergo various chemical transformations allows for the creation of diverse molecular scaffolds with potential therapeutic activity.

Industry: In the industrial sector, this compound can be used as a solvent, reagent, or intermediate in the production of fine chemicals, polymers, and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of [4-(cyclopentylmethyl)oxan-4-yl]methanol depends on its specific application and the molecular targets involved. In general, the compound can interact with biological macromolecules such as proteins, nucleic acids, and lipids, leading to changes in their structure and function. The cyclopentylmethyl and oxane moieties can enhance the compound’s binding affinity and specificity for its targets, thereby modulating their activity and signaling pathways.

Comparison with Similar Compounds

    [4-(cyclohexylmethyl)oxan-4-yl]methanol: Similar structure with a cyclohexylmethyl group instead of a cyclopentylmethyl group.

    [4-(cyclopentylmethyl)tetrahydrofuran-4-yl]methanol: Similar structure with a tetrahydrofuran ring instead of an oxane ring.

    [4-(cyclopentylmethyl)oxan-4-yl]ethanol: Similar structure with an ethanol group instead of a methanol group.

Uniqueness: [4-(cyclopentylmethyl)oxan-4-yl]methanol is unique due to the presence of both cyclopentylmethyl and oxane moieties, which confer distinct chemical and biological properties. The combination of these structural features allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1481102-04-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[4-(cyclopentylmethyl)oxan-4-yl]methanol

InChI

InChI=1S/C12H22O2/c13-10-12(5-7-14-8-6-12)9-11-3-1-2-4-11/h11,13H,1-10H2

InChI Key

FJTNDKBMQHALMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CCOCC2)CO

Purity

95

Origin of Product

United States

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